molecular formula C12H15N3 B13642984 1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine

1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine

Cat. No.: B13642984
M. Wt: 201.27 g/mol
InChI Key: BAJSNTLCTIFMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(p-Tolyl)-1H-imidazol-2-yl)ethan-1-amine is a substituted imidazole derivative featuring a p-tolyl (4-methylphenyl) group at position 5 of the imidazole ring and an ethylamine moiety at position 2. Imidazole derivatives are widely studied for their pharmacological relevance, including roles as enzyme inhibitors, anticancer agents, and neurotransmitter analogs .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-[5-(4-methylphenyl)-1H-imidazol-2-yl]ethanamine

InChI

InChI=1S/C12H15N3/c1-8-3-5-10(6-4-8)11-7-14-12(15-11)9(2)13/h3-7,9H,13H2,1-2H3,(H,14,15)

InChI Key

BAJSNTLCTIFMQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)C(C)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of p-tolylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting imidazole derivative is then reacted with ethylamine to introduce the ethanamine group. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or methanol .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present on the imidazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethanamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted imidazole derivatives .

Scientific Research Applications

1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors in biological systems, leading to various effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Aryl Substituents

  • 5-(4-Methylphenyl)-1H-imidazol-2-amine (CAS 60472-16-4): This compound shares the p-tolyl group with the target molecule but lacks the ethylamine chain.
  • 5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine (CAS 1156299-51-2) :
    Replacing the p-tolyl group with a 3-methoxyphenyl substituent introduces an electron-donating methoxy group. This modification increases polarity and may alter binding affinities in receptor-mediated processes compared to the methyl group in the target compound .
  • 4,5-Diphenyl-1H-imidazol-2-amine (CAS 37980-29-3) :
    The dual phenyl groups at positions 4 and 5 enhance aromatic stacking interactions but reduce solubility. The absence of the ethylamine chain further differentiates its pharmacological profile from the target compound .

Heterocyclic Modifications

  • 2-(5-Phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride: This compound features a phenyl group at position 5 and an ethylamine chain.

Functional Group Variations

Amine vs. Ketone

  • 1-(2-Amino-1H-imidazol-5-yl)ethan-1-one (CAS 67560-27-4): Replacing the ethylamine with a ketone group eliminates the basic nitrogen, drastically altering solubility and reactivity. This structural change may render the compound inactive in biological systems requiring amine-mediated interactions .

Benzimidazole Derivatives

Physicochemical Properties and Bioactivity

  • Lipophilicity : The p-tolyl group in the target compound enhances logP compared to phenyl or methoxyphenyl analogs, favoring passive diffusion across biological membranes .
  • The ethylamine chain in the target compound may similarly interact with amine-binding enzyme pockets .

Biological Activity

1-(5-(P-tolyl)-1H-imidazol-2-yl)ethan-1-amine, also known by its chemical formula C12H15N3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.

Synthesis

The synthesis of 1-(5-(P-tolyl)-1H-imidazol-2-yl)ethan-1-amine typically involves the reaction of p-tolyl imidazole derivatives with ethyl amines. The process is often optimized for yield and purity using various solvents and reagents. The synthetic route may include the following steps:

  • Formation of Imidazole Ring : The initial step involves the condensation of p-toluidine with an appropriate carbonyl compound to form the imidazole core.
  • Alkylation : The imidazole is then reacted with ethanamine under acidic or basic conditions to yield the final product.
  • Purification : The crude product is purified through recrystallization or chromatography.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of imidazole compounds exhibit notable antimicrobial activities. For instance, 1-(5-(P-tolyl)-1H-imidazol-2-yl)ethan-1-amine has been evaluated for its efficacy against various bacterial strains:

Compound MIC (µg/mL) Target Organism
1-(5-(P-tolyl)-1H-imidazol-2-yl)ethan-1-amine4.0Staphylococcus aureus
1-(5-(P-tolyl)-1H-imidazol-2-yl)ethan-1-amine8.0Escherichia coli

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Effects

In addition to antimicrobial activity, imidazole derivatives are known to possess anti-inflammatory properties. Research has shown that compounds similar to 1-(5-(P-tolyl)-1H-imidazol-2-yl)ethan-1-amine can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Study on Antimicrobial Activity

A recent study focused on synthesizing a series of imidazole derivatives, including 1-(5-(P-tolyl)-1H-imidazol-2-yl)ethan-1-amine, evaluated their antimicrobial efficacy using standard broth microdilution methods. The findings indicated that modifications on the imidazole ring significantly influenced the biological activity, with certain substitutions enhancing potency against specific pathogens .

Anti-inflammatory Mechanism

Another investigation assessed the anti-inflammatory effects of imidazole derivatives in a murine model of arthritis. The study revealed that treatment with 1-(5-(P-tolyl)-1H-imidazol-2-yl)ethan-1-amine resulted in reduced swelling and inflammation markers in treated mice compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.